molecular formula C14H13O2P B14685383 1-(Diphenylphosphoryl)ethan-1-one CAS No. 27384-09-4

1-(Diphenylphosphoryl)ethan-1-one

Cat. No.: B14685383
CAS No.: 27384-09-4
M. Wt: 244.22 g/mol
InChI Key: VGWIYVRMPOOWBC-UHFFFAOYSA-N
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Description

The Expanding Reach of Organophosphorus Chemistry

The evolution of organophosphorus chemistry has been marked by the development of novel synthetic methodologies and the discovery of compounds with diverse applications. wiley.comresearchgate.net This field provides a rich platform for creating carbon-phosphorus bonds, which are fundamental to the synthesis of a wide range of academically and industrially important molecules. researchgate.net The continuous exploration of organophosphorus compounds has led to advancements in catalysis, materials science, and medicinal chemistry. wiley.comelsevier.com

Phosphine (B1218219) Oxides: More Than Just Byproducts

Historically, phosphine oxides were often considered as byproducts of reactions involving phosphines. However, their intrinsic properties have established them as highly valuable molecules in their own right. wikipedia.org Tertiary phosphine oxides, characterized by the formula R₃PO, possess a tetrahedral structure with a short, polar P-O bond. wikipedia.org This distinct electronic and structural nature allows them to function as effective ligands in homogeneous catalysis and coordination chemistry. wikipedia.orgwikiwand.com Their ability to influence the electronic and steric environment around a metal center has made them indispensable in the design of novel catalytic systems. researchgate.net

A Closer Look at β-Ketophosphine Oxides and 1-(Diphenylphosphoryl)ethan-1-one

The structural class of β-ketophosphine oxides represents a significant group of organophosphorus compounds. tandfonline.com These molecules are characterized by a carbonyl group located at the β-position relative to the phosphorus atom. This arrangement confers unique reactivity and coordination properties, making them valuable as ligands and as precursors for the synthesis of various organic molecules, including alkenes and heterocyclic compounds. tandfonline.com

This compound serves as a quintessential example of a β-ketophosphine oxide. Its structure incorporates the key features of this class, making it a focal point of research.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₃O₂P
Molecular Weight 244.22 g/mol
Appearance White to off-white solid
Melting Point 114-118 °C

Current Research and Interdisciplinary Impact

Current research on β-ketophosphine oxides, including this compound, is vibrant and multifaceted. A significant area of investigation involves the development of novel and efficient synthetic routes to these compounds. tandfonline.comresearchgate.netnih.govrsc.org For instance, methods such as the silver-mediated oxidative phosphorylation of α-bromostyrenes and transition-metal-free preparations from alkynylphosphine oxides have been recently reported. tandfonline.comnih.govtandfonline.com

The interdisciplinary relevance of β-ketophosphine oxides is substantial. Their coordination properties are exploited in the development of new catalysts and metal-extracting agents. tandfonline.com Furthermore, their utility as building blocks in organic synthesis allows for the construction of complex molecular architectures. The ongoing exploration of their reactivity and applications continues to bridge various domains of chemical science, from fundamental organometallic chemistry to applied materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27384-09-4

Molecular Formula

C14H13O2P

Molecular Weight

244.22 g/mol

IUPAC Name

1-diphenylphosphorylethanone

InChI

InChI=1S/C14H13O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

VGWIYVRMPOOWBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Diphenylphosphoryl Ethan 1 One and Its Analogues

Established Synthetic Pathways to α-Phosphoryl Ketones

The Michaelis–Arbuzov Reaction for Phosphoryl Ketone Construction

The Michaelis-Arbuzov reaction stands as a cornerstone for the formation of phosphorus-carbon bonds. nih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the interaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. nih.govwikipedia.org The general mechanism commences with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a dealkylation step, usually through an SN2 reaction by the displaced halide anion, affords the final phosphonate (B1237965), phosphinate, or phosphine (B1218219) oxide. wikipedia.org

In the context of α-phosphoryl ketone synthesis, the Michaelis-Arbuzov reaction is adapted by using α-haloketones as the electrophilic partner. However, a competing pathway known as the Perkow reaction can also occur, particularly with α-chloro- and α-bromoketones, leading to the formation of enol phosphates. wikipedia.orgchem-station.com The reaction conditions can be tuned to favor the Arbuzov product; for instance, using higher temperatures can increase the yield of the desired α-ketophosphonate. wikipedia.org Notably, the reaction of α-iodoketones exclusively yields the Arbuzov product. nih.govwikipedia.org

Adaptations and Scope of the Arbuzov Reaction in β-Ketophosphine Oxide Synthesis

The scope of the Arbuzov reaction extends to the synthesis of β-ketophosphine oxides and their analogs. Various adaptations have been developed to enhance the efficiency and applicability of this transformation. For instance, a copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles provides a route to β-ketophosphine oxides, β-ketophosphinates, and β-ketophosphonates in very good yields without the need for a ligand or a base. organic-chemistry.org

Furthermore, Lewis acid mediation has been shown to facilitate the Michaelis-Arbuzov reaction at room temperature, enabling the preparation of arylmethyl and heteroarylmethyl phosphonate esters. organic-chemistry.orgorganic-chemistry.org Another variation involves a palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides, where a water-mediated phosphonium intermediate rearrangement allows for mild reaction conditions and broad functional group tolerance. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for organophosphorus compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Solvent-Free and Environmentally Conscious Methods for Organophosphorus Compounds

Solvent-free reaction conditions offer significant practical advantages, including simplified workup, cost-effectiveness, and reduced environmental pollution. researchgate.net An acid-promoted, metal- and solvent-free difunctionalization of ketones has been described for the construction of C–P and C–C bonds, yielding α,α-disubstituted γ-ketone phosphine oxides with water as the only byproduct. rsc.org This method proceeds through a phospha-aldol-elimination mechanism. rsc.org

Another green approach involves the use of alcohols instead of alkyl halides in a modified Michaelis-Arbuzov reaction, catalyzed by tetrabutylammonium (B224687) iodide, which circumvents the need for traditional alkylating agents. nih.gov Additionally, research into chlorine-free synthesis pathways is gaining traction, focusing on the direct functionalization of white phosphorus (P4) to avoid the production of toxic intermediates like phosphorus trichloride (B1173362) (PCl3). researchgate.net

Microwave-Assisted and Electrochemical Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. youtube.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and can be particularly beneficial for energy-intensive reactions. nih.govrsc.org For instance, microwave irradiation has been used in the direct transformation of amines to ketones using water as the oxygen source, catalyzed by Pd/C. nih.gov It has also been employed in the synthesis of β-amino ketones via the Mannich reaction under solvent-free conditions. rasayanjournal.co.in

Electrochemical synthesis represents another promising green alternative for the formation of organophosphorus compounds. nih.gov This method can be conducted under mild conditions, potentially powered by renewable energy, and can avoid the use of toxic reagents. rsc.org Electrosynthesis has been utilized to form phosphorus-carbon bonds, and various electrode materials like graphite, platinum, and nickel have been explored for their efficacy in these transformations. nih.govbeilstein-journals.org

Advanced Phosphination Strategies

Beyond the classical Michaelis-Arbuzov reaction, other advanced strategies for the phosphinylation of ketones and related compounds have been developed. One such method involves the diastereoselective phospha-Michael addition of H-phosphinates to β,β-disubstituted alkenyl ketones under phase-transfer catalysis, leading to phosphinates with a quaternary carbon center. nih.gov

Metal-Free Electrophilic Phosphination Utilizing Soft Carbon Nucleophiles

A significant advancement in the synthesis of β-ketophosphine oxides involves a metal-free electrophilic phosphination method. nih.gov This strategy utilizes silyl (B83357) enol ethers, which act as soft carbon nucleophiles, in a reaction mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach provides a convenient and mild pathway to a wide array of β-ketophosphine oxides. nih.gov The broad applicability of this method, including its scalability, underscores its practical utility in synthetic chemistry. nih.gov

This protocol represents an expansion of umpolung electrophilic phosphination strategies. nih.gov Another related metal-free protocol facilitates the phosphination of electron-rich arenes, arenols, and aromatic thiols. rsc.org In this method, diaryl(((trifluoromethyl)sulfonyl)oxy)phosphines are generated in situ from diarylphosphine oxides and act as electrophilic phosphinating agents, leading to the formation of various aromatic organophosphorus compounds under mild conditions. rsc.org

Multicomponent Reactions Leading to β-Ketophosphine Oxide Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry due to their high efficiency, atom economy, and environmental friendliness. nih.gov These reactions are instrumental in constructing complex molecules, including those with β-ketophosphine oxide frameworks, from simple starting materials in a single step. nih.gov

One notable example is the Biginelli-type three-component condensation. This reaction involves β-keto-δ-carbethoxyphosphine oxides, aldehydes, and urea, catalyzed by a small amount of acetic acid. researchgate.net The reaction proceeds efficiently at room temperature and yields 5-carbethoxy-6-phosphonomethyl-3,4-dihydropyrimidin-2-ones with good to high yields and regioselectivity. researchgate.net MCRs are a cornerstone for the synthesis of highly functionalized organic compounds and play a crucial role in organophosphorus chemistry by enabling the creation of diverse phosphorylated heterocycles. nih.gov The Petasis boron–Mannich reaction is another powerful MCR that couples a boronic acid, an amine, and a carbonyl derivative to efficiently produce highly functionalized amines, which can include phosphine oxide moieties, with a high degree of stereocontrol. researchgate.net

Stereoselective Synthesis of Chiral β-Ketophosphine Oxide Derivatives

The development of methods for the asymmetric synthesis of P-stereogenic molecules is a critical endeavor, as these chiral compounds are widely used as ligands and organocatalysts. nih.gov The synthesis of chiral β-ketophosphine oxide derivatives often involves the stereoselective addition of nucleophiles or the resolution of racemic mixtures.

One approach involves the kinetic resolution of phosphindole oxides through rhodium-catalyzed diastereo- and enantioselective conjugate addition. nih.gov This method provides access to enantiopure P-stereogenic phosphindane and phosphindole derivatives. nih.gov For instance, the highly diastereoselective addition of diphenylphosphine (B32561) oxide to an enantiopure phosphindole oxide can generate enantiopure bisphosphine oxides. nih.gov

Another strategy focuses on the synthesis and resolution of P-stereogenic secondary phosphine oxides (SPOs). nih.gov These racemic SPOs can be resolved using TADDOL derivatives, with several derivatives being prepared with high enantiomeric excess (ee ≥ 98%). nih.gov These enantiopure SPOs are valuable precursors that can be transformed into various tertiary phosphine oxides with retention of configuration at the phosphorus center. nih.gov For example, the addition of an enantiopure SPO to benzaldehyde (B42025) can be highly diastereoselective, forming a new carbon stereocenter with high enantiomeric purity (ee > 98%). nih.gov Furthermore, novel enantiomerically pure tetramethylbithiophene diphosphine oxides have been synthesized and used as organocatalysts in reactions like the allylation of aldehydes and direct aldol (B89426) reactions, affording products with high diastereoselectivity and enantiomeric excess. researchgate.net

Computational Chemistry Investigations and Mechanistic Derivations

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been widely applied to study the properties of molecules like 1-(diphenylphosphoryl)ethan-1-one.

DFT calculations provide valuable information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The electronic structure of a molecule can be visualized through representations like the density of states and band structure. youtube.com The charge density, representing the electron population in real space, is particularly useful for analyzing bond formation and charge distribution. youtube.com

Conformational analysis, another key application of DFT, helps identify the most stable three-dimensional arrangements of a molecule. For complex molecules, numerous conformations can exist due to the rotation around single bonds. nih.gov DFT calculations, often starting with a broad range of possible conformations, can determine the energetically preferred structures. nih.gov For instance, in a study of related phosphorylacetamides, DFT calculations at the B3PW91/6-311++G(df,p) level of theory were used to identify the preferred conformers and analyze their dihedral angles. nih.gov This level of analysis reveals how different parts of the molecule are oriented relative to each other, which can be stabilized by intramolecular interactions like hydrogen bonds. nih.gov

The accuracy of DFT calculations can be influenced by the choice of functional and basis set. While some functionals are optimized for gas-phase calculations, others are better suited for predicting properties in solution by incorporating implicit solvent models. github.io The choice of method is critical for obtaining results that align with experimental observations. github.io

Table 1: Representative DFT Functionals and Basis Sets in Computational Chemistry

Functional/Method Description Typical Application
B3LYPA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.General-purpose calculations of molecular geometries and energies.
PBEA generalized gradient approximation (GGA) functional.Often used for solid-state calculations and systems where computational cost is a factor.
M06-2XA high-nonlocality functional with a large amount of exact exchange.Good for main-group thermochemistry, kinetics, and noncovalent interactions.
CAM-B3LYPA long-range corrected hybrid functional.Suitable for studying charge-transfer excitations and systems with significant long-range interactions.
6-31G(d)A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms.Commonly used for initial geometry optimizations and frequency calculations.
6-311++G(d,p)A triple-zeta quality Pople-style basis set with diffuse and polarization functions on both heavy and hydrogen atoms.Provides more accurate energies and properties for systems where diffuse functions are important. nih.gov
def2-TZVPA triple-zeta valence quality basis set with polarization functions from the Ahlrichs group.Widely used for accurate calculations on a variety of systems. weizmann.ac.il

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. rsc.orgnih.gov This is particularly valuable for reactions involving β-ketophosphine oxides, where multiple pathways may be possible.

Computational Elucidation of Organic Reaction Mechanisms Involving β-Ketophosphine Oxides

DFT calculations have been successfully employed to rationalize the mechanisms of reactions that form β-ketophosphine oxides. For example, in the silver-catalyzed oxyphosphorylation of unactivated alkynes, DFT was used to support a proposed mechanism. researchgate.net Similarly, computational studies have shed light on the mechanism of iron-catalyzed oxy-phosphinylation of activated alkenes, suggesting a process involving a phosphorus radical generated under aerobic conditions promoted by blue light. researchgate.net

The exploration of reaction mechanisms often involves mapping the potential energy surface to identify the lowest energy pathway from reactants to products. scielo.br This can reveal the nature of key steps, such as whether a reaction proceeds through a concerted or stepwise mechanism. rsc.org For instance, in the study of the synthesis of γ-ketophosphine oxides, mechanistic studies confirmed the involvement of phospha-Michael and aldol (B89426) reactions through in situ NMR and HRMS analyses, which could be further corroborated by computational modeling. organic-chemistry.org

Assessment of Electronic and Steric Factors Influencing Reactivity

Theoretical methods are adept at quantifying the electronic and steric factors that govern the reactivity of molecules. Global and local reactivity indexes, derived from DFT, can predict the most likely sites for nucleophilic or electrophilic attack. uchile.clresearchgate.net The analysis of these indexes can explain the regioselectivity observed in reactions. uchile.clresearchgate.net

For example, in 1,3-dipolar cycloaddition reactions, the most favorable interactions between the highest nucleophilic and electrophilic sites of the reactants consistently explain the observed regioselectivity. uchile.cl The electrophilicity and nucleophilicity of reactants can be quantified, providing a scale to predict their behavior in polar reactions. researchgate.netmdpi.com

Steric effects can also be evaluated computationally by analyzing the geometry of transition states and measuring key distances and angles. researchgate.net In the synthesis of γ-ketophosphine oxides, the exploration of steric and electronic effects of substituents showed that even sterically hindered groups could lead to good yields, a finding that can be rationalized through computational modeling of the transition states. organic-chemistry.org

Table 2: Key Concepts in Computational Reaction Mechanism Studies

Concept Description Relevance to this compound
Transition State A high-energy configuration along the reaction coordinate that separates reactants from products.Identifying the transition state structure for reactions involving this compound allows for the calculation of activation energies and understanding of reaction rates.
Potential Energy Surface A mathematical or graphical representation of the energy of a system as a function of its geometry.Mapping the potential energy surface helps to identify all possible reaction pathways and intermediates. scielo.br
Reaction Coordinate A one-dimensional coordinate chosen to represent the progress of a reaction.Following the reaction coordinate from the transition state allows for the confirmation that it connects the desired reactants and products.
Activation Energy The minimum energy required to initiate a chemical reaction.Computationally derived activation energies can be compared with experimental kinetic data to validate a proposed mechanism.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. vub.be These predictions can be a powerful tool for structure elucidation and for validating the accuracy of the computational model itself.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. The accuracy of these predictions has improved significantly, with some machine learning models achieving mean absolute errors of less than 0.10 ppm for ¹H NMR chemical shifts. nih.gov However, the accuracy can be influenced by factors such as the solvent and the presence of conformational equilibria. github.io Comparing calculated spectra with experimental data serves as a crucial validation step for the computational methodology. vub.be

Similarly, DFT calculations can predict vibrational frequencies, which can be compared to experimental IR and Raman spectra. Agreement between the calculated and experimental spectra provides confidence in the computed molecular structure and vibrational modes. arxiv.org

Table 3: Comparison of Computational and Experimental Spectroscopic Data

Spectroscopic Technique Predicted Parameter Computational Method Experimental Validation
NMR Spectroscopy Chemical Shifts (δ)DFT (GIAO method), Machine Learning nih.govarxiv.orgcapes.gov.brnmrdb.orgComparison with experimental ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹)DFT frequency calculations arxiv.orgComparison with experimental FT-IR spectra.
UV-Vis Spectroscopy Electronic Transitions (λmax)Time-Dependent DFT (TD-DFT) Comparison with experimental UV-Vis absorption spectra.

Quantitative Structure-Activity Relationship (QSAR) and Design Principles from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.gov The goal of QSAR is to develop models that can predict the properties of new, unsynthesized compounds. researchgate.net

While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to this class of compounds. Computational models can generate a wide range of molecular descriptors, including electronic, steric, and thermodynamic properties, which can then be used to build QSAR models. researchgate.netnih.gov These models can help in designing new β-ketophosphine oxides with desired properties, such as enhanced catalytic activity or specific biological effects.

Computational design principles can also be derived from a fundamental understanding of structure-property relationships. For example, by understanding how chemical modifications affect the electronic and steric properties of β-ketophosphine oxides, it is possible to rationally design new compounds with tailored reactivity. escholarship.org This approach, guided by computational insights, can accelerate the discovery of new functional molecules.

Reactivity and Transformational Pathways of 1 Diphenylphosphoryl Ethan 1 One

Nucleophilic and Electrophilic Reactivity of the Carbonyl Moiety

The carbonyl group in 1-(diphenylphosphoryl)ethan-1-one is a key site for nucleophilic addition reactions. wikipedia.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is a cornerstone of many synthetic transformations involving this compound.

The introduction of ortho-substituents on the phenyl rings of the diphenylphosphoryl group can shield the carbonyl group from nucleophilic attack, thereby enhancing the stability of the acylphosphine oxide. google.com

The carbon-phosphorus bond in acylphosphine oxides can be susceptible to cleavage by nucleophiles like water and alcohols, leading to degradation of the molecule. google.com

α-Carbon Functionalization and C-C Bond Forming Reactions

The protons on the α-carbon (the carbon adjacent to the carbonyl group) of this compound are acidic due to the electron-withdrawing nature of both the carbonyl and the diphenylphosphoryl groups. masterorganicchemistry.com This acidity allows for the formation of an enolate intermediate in the presence of a suitable base. bham.ac.uklibretexts.org Enolates are powerful nucleophiles and can react with a variety of electrophiles at the α-carbon, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comyoutube.comorganic-chemistry.orgmdpi.com

This enolate chemistry provides a versatile platform for the functionalization of the α-position. For instance, alkylation of the enolate with alkyl halides introduces new alkyl substituents. The ability to form enolates is a significant property that can be harnessed for various synthetic applications. nih.gov The choice of base is crucial for controlling the formation of the enolate. bham.ac.uklibretexts.org Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete deprotonation. libretexts.org

Table 1: Examples of α-Carbon Functionalization Reactions
Reaction TypeElectrophileProduct TypeSignificance
AlkylationAlkyl halide (R-X)α-Alkylated acylphosphine oxideFormation of new C-C bonds. masterorganicchemistry.com
Aldol (B89426) AdditionAldehyde or Ketoneβ-Hydroxy acylphosphine oxideKey C-C bond forming reaction.
Michael Additionα,β-Unsaturated carbonylγ-Keto acylphosphine oxideForms a new C-C bond at the β-position of the acceptor. frontiersin.org

Chemistry at the Phosphorus Center and Phosphoryl Group Transformations

The phosphorus atom in this compound is pentavalent and tetracoordinate, forming the core of the diphenylphosphoryl group. wikipedia.org Reactions at this center often involve the phosphoryl (P=O) group and can lead to a variety of transformations.

The P=O bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. wikipedia.org This polarity allows for the activation of the phosphoryl group. For instance, reduction of the phosphine (B1218219) oxide can be achieved using various reducing agents, such as silanes, to yield the corresponding phosphine. organic-chemistry.org This reduction is a key transformation, as phosphines are widely used as ligands in catalysis. nih.gov The chemoselective reduction of phosphine oxides in the presence of other reducible functional groups is an area of active research. organic-chemistry.org

Nucleophilic substitution at the phosphorus center can occur, although it is generally less common than reactions at the carbonyl carbon. sapub.orgnih.govnih.govsapub.org The mechanism of these substitution reactions can be either concerted (SN2-P) or stepwise, involving a pentacoordinate intermediate. sapub.orgnih.govsapub.org

This compound and its derivatives can serve as precursors for the synthesis of phosphorus-containing heterocycles. For example, derivatives of 1-(diphenylphosphoryl)allenes undergo acid-promoted cyclization to form 1,4-dihydrophosphinoline 1-oxides. rsc.orgnih.gov This transformation proceeds through the formation of a 1,2-oxaphosphol-3-enium ion intermediate. rsc.orgnih.gov Such cyclization reactions are valuable for constructing complex molecular architectures containing a phosphorus atom within a ring system.

Radical Reactions and Oxidative Activation of PH Bonds

Acylphosphine oxides, including this compound, are well-known photoinitiators. core.ac.uk Upon irradiation with UV light, they can undergo α-cleavage to generate a phosphinoyl radical and an acyl radical. core.ac.uk These highly reactive radical species can initiate polymerization reactions. core.ac.uk

While this compound itself does not have a P-H bond, the related secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids, are important in the context of radical reactions. wikipedia.orgrsc.org The P-H bond in SPOs can be activated to generate phosphorus-centered radicals. rsc.org These radicals can participate in various transformations, including the difunctionalization of ethylene (B1197577) to synthesize 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) derivatives. nih.govnih.gov

Table 2: Radical Reactions Involving Acylphosphine Oxide Derivatives
Reaction TypeInitiationKey IntermediateApplication
PhotopolymerizationUV IrradiationPhosphinoyl and Acyl radicalsInitiation of free radical polymerization. core.ac.uk
Radical addition to alkenesThermal or photochemicalPhosphorus-centered radicalSynthesis of functionalized phosphine oxides. nih.govnih.gov

Chemoselective and Regioselective Transformations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity crucial considerations in its transformations. For instance, in reactions involving both the carbonyl group and the α-carbon, the choice of reagents and reaction conditions can direct the reaction to the desired site.

Regioselective reactions are particularly important in the synthesis of complex molecules. For example, the ring-opening of certain phosphorus-containing heterocycles with Grignard reagents can proceed with high regioselectivity to afford specific phosphine oxides. beilstein-journals.org Similarly, the phospha-Michael addition of P-nucleophiles to α,β-unsaturated systems can exhibit high regioselectivity. nih.gov The ability to control the regiochemical outcome of reactions involving this compound and its derivatives is essential for their effective use in organic synthesis. nih.govresearchgate.net

Catalytic Applications of 1 Diphenylphosphoryl Ethan 1 One and Its Derivatives

Sustainable Catalysis and Green Chemistry Integration

Recyclability and Environmental Impact of Phosphine (B1218219) Oxide Catalysts

Phosphine oxides, the class of compounds to which 1-(diphenylphosphoryl)ethan-1-one belongs, are often generated as byproducts in stoichiometric reactions like the Wittig and Mitsunobu reactions. A significant challenge and environmental concern is the large volume of phosphine oxide waste produced, which has a poor atom economy. The development of catalytic systems where the phosphine oxide can be recycled is a key goal in green chemistry.

The primary strategy for enhancing the sustainability of catalysts derived from phosphine oxides is to ensure their effective recovery and reuse over multiple reaction cycles. While specific data on the recyclability of catalysts derived directly from this compound is not extensively detailed in publicly available literature, the general principles for phosphine oxide catalyst recycling are well-established. One common approach involves the immobilization of the phosphine oxide catalyst on a solid support. This heterogenization allows for the straightforward separation of the catalyst from the reaction mixture by simple filtration, preventing its loss and facilitating its reuse.

The table below outlines conceptual strategies for improving the recyclability of phosphine oxide-based catalysts, which would be applicable to derivatives of this compound.

StrategyDescriptionPotential Advantages
Heterogenization Anchoring the catalyst to an insoluble support (e.g., polymers, silica, carbon nanotubes).- Easy separation and recovery - Reduced contamination of the product - Potential for use in continuous flow reactors
In Situ Regeneration Using a stoichiometric reductant in the reaction mixture to continuously regenerate the active catalyst.- Avoids a separate regeneration step - Can maintain a high reaction rate
Phase-Separable Catalysis Designing catalysts that are soluble under reaction conditions but can be easily precipitated and recovered upon completion.- Combines advantages of homogeneous and heterogeneous catalysis - High activity and selectivity with simplified recovery

Design of Catalytic Systems for Atom Economy and Reduced Waste

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is, by definition, not consumed in the reaction. stackexchange.com

In contrast, substitution and elimination reactions inherently have lower atom economies because they generate byproducts. youtube.com The goal in designing catalytic systems for these types of transformations is to select pathways where the byproducts are minimal in mass and environmentally benign.

The choice of catalyst can significantly influence the atom economy of a process, not by changing the stoichiometry of the reaction itself, but by enabling a more efficient reaction pathway that might not be possible otherwise. stackexchange.comnumberanalytics.com For example, a highly selective catalyst can prevent the formation of unwanted side products, thereby increasing the effective atom economy by directing the reactants to the desired product.

The table below illustrates the theoretical atom economy of different reaction types where catalysts derived from this compound could be employed.

Reaction TypeGeneral EquationTheoretical Atom EconomyRelevance to Green Chemistry
Addition A + B → C100%Ideal; no atoms are wasted. youtube.com
Rearrangement A → B100%Highly efficient as all atoms are retained in the product.
Substitution A-B + C → A-C + B< 100%Inherently produces a byproduct (B), reducing atom economy. youtube.com
Elimination A-B → A + B< 100%Generates a byproduct (B), thus is less atom-economical.

By focusing on catalytic applications that favor addition and rearrangement reactions, and by designing recyclable catalytic systems, the use of derivatives of this compound can be aligned with the principles of sustainable chemistry, leading to more efficient and environmentally responsible chemical manufacturing.

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